2-(3-Methoxyphenyl)propan-1-amine
Overview
Description
2-(3-Methoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It features a methoxy group (-OCH₃) attached to the benzene ring at the meta position and an amino group (-NH₂) attached to the ethyl chain
Synthetic Routes and Reaction Conditions:
Reduction of 2-(3-Methoxyphenyl)propanoic Acid: This method involves the reduction of 2-(3-Methoxyphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.
Amination of 3-Methoxyphenylpropanol: Another approach is the amination of 3-Methoxyphenylpropanol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: Oxidation of this compound can produce 2-(3-Methoxyphenyl)propanoic acid.
Reduction: Reduction reactions can convert 2-(3-Methoxyphenyl)propanoic acid back to this compound.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Methoxyphenyl)propanoic acid.
Reduction: this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
2-(3-Methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a ligand in biochemical studies to understand receptor interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)propan-1-amine exerts its effects involves interactions with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the context of its use, whether in biological studies or pharmaceutical applications.
Comparison with Similar Compounds
3-Methoxyphenethylamine
2-(4-Methoxyphenyl)propan-1-amine
2-(3-Methoxyphenyl)propanoic acid
Properties
IUPAC Name |
2-(3-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTAQBNSDZCPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276813, DTXSID401292226 | |
Record name | 2-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-33-5, 754913-55-8 | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5090-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-β-methylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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